4,5-dihydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-established method for the preparation of coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4,5-Dihydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and diabetes.
Industry: Utilized in the production of dyes, optical brighteners, and as a precursor for various pharmaceuticals .
Mechanism of Action
The biological activity of 4,5-dihydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its capacity to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Coumarin (2H-chromen-2-one): The parent compound, known for its anticoagulant properties.
6,7-Dihydroxy-2H-chromen-2-one (esculetin): Another hydroxylated derivative with significant antioxidant and anti-inflammatory activities.
Uniqueness
4,5-Dihydroxy-2H-chromen-2-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
30992-74-6 |
---|---|
Molecular Formula |
C9H6O4 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4,5-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O4/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,10-11H |
InChI Key |
SSCSOYWLYNIXMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.